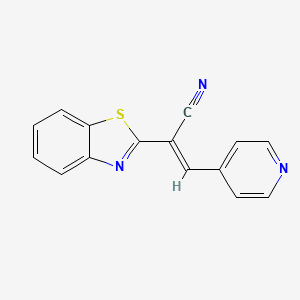

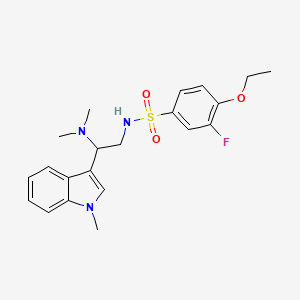

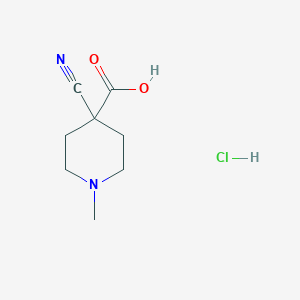

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antifungal Applications

The compound has shown promise as an antifungal agent , particularly in inhibiting the enzyme N-Myristoyltransferase (NMT). This enzyme is a novel target for antifungal drug development. Derivatives of this compound, such as FR1335, have demonstrated potent NMT inhibition and fungicidal activity, although initially only against Candida albicans. Further modifications have expanded its antifungal spectrum, making it a potential lead for new antifungal therapies .

Drug Design and Synthesis

In medicinal chemistry, this benzothiazole derivative serves as a scaffold for the design and synthesis of new drugs. By altering the scaffold and side chains, researchers can create compounds with improved solubility and a broader spectrum of biological activity. This process also provides valuable structure-activity relationship (SAR) information, which is crucial for optimizing drug properties .

Biological Studies

The compound’s derivatives have been used in biological studies to understand the role of NMT in fungal pathogenesis. By inhibiting NMT, researchers can observe the effects on fungal growth and survival, providing insights into the enzyme’s function and the potential impact of its inhibition .

In Vivo Antifungal Testing

One of the derivatives, compound 6m, has shown in vivo antifungal activity in a Caenorhabditis elegans-Candida albicans infection model. This suggests that the compound can be effective in living organisms, not just in vitro, marking an important step towards clinical application .

Targeted Therapy Development

The ability to inhibit NMT selectively offers a pathway for developing targeted therapies against fungal infections. This is particularly relevant for systemic fungal infections and dermatophytes, where current treatment options are limited .

Comparative Pharmacology

Comparing the efficacy of these benzothiazole derivatives with existing antifungal agents, such as fluconazole, helps in pharmacological studies. It aids in determining the potential of these compounds to serve as more effective treatment options .

Chemical Biology

In chemical biology, the compound can be used as a tool to dissect complex biological processes. By inhibiting specific enzymes like NMT, scientists can trace the pathways and interactions that contribute to fungal growth and pathogenicity .

Lead Optimization

The research on benzothiazole derivatives, including this compound, contributes to the field of lead optimization in drug discovery. The findings from in vitro and in vivo studies guide the refinement of drug candidates to enhance their therapeutic index .

Mecanismo De Acción

Target of Action

The primary target of the compound (2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile, also known as (E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile, is N-Myristoyltransferase (NMT) . NMT is a new target for the development of novel antifungal agents .

Mode of Action

The compound acts as a highly potent NMT inhibitor . By inhibiting NMT, it disrupts the function of this enzyme, leading to fungicidal activity .

Biochemical Pathways

The inhibition of NMT affects the biochemical pathways related to fungal growth and survival

Direcciones Futuras

The development of novel antifungal agents targeting N-Myristoyltransferase (NMT) is a promising direction . Particularly, compound 6m showed good inhibitory activity against a wide range of fungal pathogens including systemic fungus and dermatophytes . Its antifungal activity against Cryptococcus neoformans and Candida glabrata was higher than that of fluconazole . Moreover, compound 6m also exhibited in vivo antifungal activity in a Caenorhabditis elegans-Candida albicans infection model, which represents a promising lead for further optimization .

Propiedades

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3S/c16-10-12(9-11-5-7-17-8-6-11)15-18-13-3-1-2-4-14(13)19-15/h1-9H/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXZLKYKVRYTIB-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=NC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=NC=C3)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(1,3-benzothiazol-2-yl)-3-pyridin-4-ylacrylonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357101.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2357105.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)

![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)